1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-(tert-butyl)phenoxy)ethoxy)propan-2-ol dihydrochloride
Description
This compound is a dihydrochloride salt featuring a piperazine core substituted with a benzo[d][1,3]dioxol-5-ylmethyl group and a propan-2-ol moiety linked to a 4-(tert-butyl)phenoxyethoxy chain. The benzo[d][1,3]dioxol (methylenedioxyphenyl) group is a common pharmacophore in central nervous system (CNS)-targeting agents due to its electron-rich aromatic system, which enhances receptor binding . The tert-butyl substituent on the phenoxy group likely increases lipophilicity, improving blood-brain barrier permeability compared to smaller alkyl or polar substituents . The dihydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability .
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-[2-(4-tert-butylphenoxy)ethoxy]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O5.2ClH/c1-27(2,3)22-5-7-24(8-6-22)32-15-14-31-19-23(30)18-29-12-10-28(11-13-29)17-21-4-9-25-26(16-21)34-20-33-25;;/h4-9,16,23,30H,10-15,17-20H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXOPAMTFZRGLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOCC(CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structure, it’s likely that the compound interacts with its targets by binding to specific sites, leading to changes in the targets’ function.
Biochemical Pathways
The exact biochemical pathways affected by this compound are currently unknown. Given the complexity of biological systems, it’s likely that the compound influences multiple pathways, leading to a variety of downstream effects.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how the compound interacts with its targets and how it is metabolized by the body.
Biological Activity
1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-(tert-butyl)phenoxy)ethoxy)propan-2-ol dihydrochloride is a complex organic compound with notable pharmacological properties. This compound features a unique structural arrangement that includes a benzo[d][1,3]dioxole moiety, a piperazine ring, and an ether-linked phenoxy group. Its biological activity has been the subject of various studies, particularly in the fields of neuropharmacology and oncology.
Chemical Structure
The chemical structure of the compound is depicted as follows:
This structure facilitates interactions with various biological targets, which is critical for its pharmacological effects.
Neuropharmacological Activity
Research indicates that this compound may influence GABAergic neurotransmission , which is crucial for its neuroprotective effects. In laboratory settings, it has demonstrated significant protective effects against seizures induced by maximal electroshock tests (MES) and pentylenetetrazole in both mice and rats. Specifically, it exhibited about 50% protection at a dosage of 100 mg/kg in a pilocarpine-induced model of status epilepticus (SE) .
Antidepressant Effects
In addition to its anticonvulsant properties, the compound has shown promising antidepressant activity . Studies suggest that it does not exhibit significant toxicity at therapeutic doses, making it a potential candidate for further development in treating mood disorders .
Case Studies and Experimental Data
Several studies have examined the biological activity of compounds structurally related to this compound:
| Study | Compound | Activity | IC50 (µM) | Model |
|---|---|---|---|---|
| Morais et al. (2023) | Piperazine derivatives | Anticancer | 7.4 | MCF cell line |
| Ribeiro et al. (2023) | Benzo[d]imidazole derivatives | Cytotoxicity | 0.062 | U87 glioblastoma |
| Elancheran et al. (2023) | Oxo-bBnZ derivatives | Androgen receptor inhibition | 12.19 | PC-3 prostate cancer |
These findings suggest that similar compounds may share mechanisms of action that could be applicable to the target compound.
The proposed mechanisms through which this compound exerts its effects include:
- GABA Receptor Modulation : By enhancing GABAergic transmission, the compound may help stabilize neuronal excitability and reduce seizure activity.
- Cell Cycle Regulation : Similar compounds have been shown to induce apoptosis in cancer cells by interfering with cell cycle regulation pathways.
Comparison with Similar Compounds
Key Insights :
- The tert-butyl group (target compound) offers optimal lipophilicity for membrane permeability compared to 2-isopropyl () or methoxy ().
Modifications to the Piperazine-Propanol Backbone
The piperazine-propan-2-ol scaffold is conserved across analogs, but substitutions alter receptor selectivity:
Key Insights :
- The benzo[d][1,3]dioxol-5-ylmethyl group (target compound) provides a rigid, planar structure for receptor interaction, unlike the flexible 4-methoxyphenoxyethyl group in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
